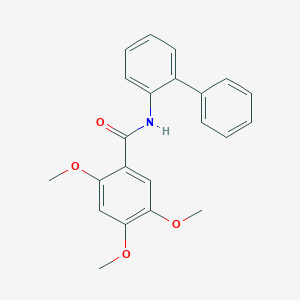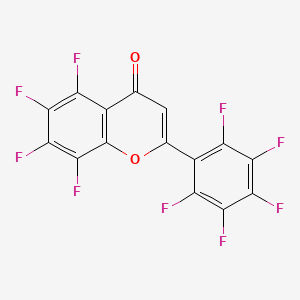![molecular formula C18H21ClN2O2 B1227430 1-(4-Chlorophenyl)-3-[2-(2-furanylmethyl)cyclohexyl]urea](/img/structure/B1227430.png)
1-(4-Chlorophenyl)-3-[2-(2-furanylmethyl)cyclohexyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-chlorophenyl)-3-[2-(2-furanylmethyl)cyclohexyl]urea is a member of ureas.
Aplicaciones Científicas De Investigación
Corrosion Inhibition
Compounds structurally similar to "1-(4-Chlorophenyl)-3-[2-(2-furanylmethyl)cyclohexyl]urea" have been evaluated for their corrosion inhibition properties. For instance, 1,3,5-triazinyl urea derivatives, including 1-(4-chlorophenyl)-3-(4-(cyclohexyl amino)-6-(3,4-dimethoxy phenyl ethyl amino)-1,3,5-triazin-2-yl) urea, have been studied for their effectiveness as corrosion inhibitors for mild steel in acidic solutions. These compounds were found to efficiently inhibit corrosion, likely through adsorption on the steel surface, forming a protective layer (Mistry et al., 2011).
Photodegradation Studies
The photodegradation of related chlorophenyl urea compounds in various media has been investigated to understand their environmental persistence and degradation products. For example, studies on 1-(2-chlorobenzoyl)-3-(4-chlorophenyl) urea have examined its degradation under light exposure in different solvents, revealing insights into the degradation pathways and potential environmental impacts of such compounds (Guoguang et al., 2001).
Crystal Structure Analysis
The crystal structures of chlorophenyl urea derivatives have been determined to understand their molecular arrangements and potential applications in material science. For instance, the crystal structure of 1-(4-chlorophenyl)-3-(4-chlorophenyl)-2-propen-1-one was analyzed, providing insights into the molecular geometry and interactions that could influence the material's properties and applications (Crasta et al., 2005).
Antimicrobial Activity
Some chlorophenyl urea compounds have been explored for their antimicrobial properties, particularly in the context of personal care products. The analysis of triclocarban, a compound with a similar chlorophenyl urea structure, in aquatic samples has highlighted its widespread use and potential environmental presence, underscoring the importance of understanding the environmental and health impacts of such compounds (Halden & Paull, 2004).
Propiedades
Fórmula molecular |
C18H21ClN2O2 |
|---|---|
Peso molecular |
332.8 g/mol |
Nombre IUPAC |
1-(4-chlorophenyl)-3-[2-(furan-2-ylmethyl)cyclohexyl]urea |
InChI |
InChI=1S/C18H21ClN2O2/c19-14-7-9-15(10-8-14)20-18(22)21-17-6-2-1-4-13(17)12-16-5-3-11-23-16/h3,5,7-11,13,17H,1-2,4,6,12H2,(H2,20,21,22) |
Clave InChI |
RBZBREHMJDJRDP-UHFFFAOYSA-N |
SMILES |
C1CCC(C(C1)CC2=CC=CO2)NC(=O)NC3=CC=C(C=C3)Cl |
SMILES canónico |
C1CCC(C(C1)CC2=CC=CO2)NC(=O)NC3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-fluoro-N-[2-(3-pyridinyl)-3H-benzimidazol-5-yl]benzamide](/img/structure/B1227349.png)
![N-(2,6-dimethylphenyl)-2-[(6-methoxy-2-methyl-4-quinolinyl)thio]acetamide](/img/structure/B1227352.png)

![N-(4-{[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide](/img/structure/B1227359.png)
![1-[2-(Diethylamino)ethyl]-7,7-dimethyl-2-(4-methylphenyl)-5,8-dihydropyrano[4,3-d]pyrimidine-4-thione](/img/structure/B1227362.png)
![4-(4-chloro-2-methylphenoxy)-N-[3-(methylthio)phenyl]butanamide](/img/structure/B1227363.png)
![2-[2-(3-Ethylphenoxy)ethyl]propanedioic acid diethyl ester](/img/structure/B1227365.png)

![2-chloro-N-[3-[(2-chlorophenyl)methyl]-2-thiazolylidene]acetamide](/img/structure/B1227368.png)
![4-Pyridinecarboxylic acid [2-[1-(2-furanylmethyl)-2,5-dimethyl-3-pyrrolyl]-2-oxoethyl] ester](/img/structure/B1227369.png)
![5-Bromo-3-[[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl]-2-benzofurancarboxylic acid ethyl ester](/img/structure/B1227370.png)


![2-[2-[4-[2-Hydroxy-3-(2-prop-2-enylphenoxy)propyl]-1-piperazinyl]ethyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B1227373.png)